Welcome to the BenchChem Online Store!
molecular formula C11H14O4 B8363040 m-(2,2-Dimethoxyethoxy)benzaldehyde

m-(2,2-Dimethoxyethoxy)benzaldehyde

Cat. No. B8363040
M. Wt: 210.23 g/mol
InChI Key: FULITOZYCJPVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04287335

Procedure details

In 20 ml of 2-ethoxyethyl alcohol, 1.65 g of sodium hydroxide and 4.88 g of m-hydroxybenzaldehyde were dissolved by heating. The resultant solution and 7.4 g of bromoacetaldehyde dimethyl acetal were refluxed for 22 hours. Then, the reaction solution was combined with 50 ml of benzene, washed with water, and further washed with an aqueous sodium hydroxide solution until total disappearance of the unaltered portion of hydroxybenzaldehyde and thereafter dried with anhydrous potassium carbonate. By distilling the resultant aqueous solution, there was obtained 3.6 g of m-(2,2-dimethoxyethoxy)benzaldehyde with a boiling point of 138° C./3 mmHg.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6]Br.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:16]([O:18]CCO)C>>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][O:1][C:10]1[CH:15]=[C:14]([CH:13]=[CH:12][CH:11]=1)[CH:16]=[O:18] |f:0.1|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.4 g
Type
reactant
Smiles
COC(CBr)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
1.65 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
further washed with an aqueous sodium hydroxide solution until total disappearance of the unaltered portion of hydroxybenzaldehyde
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
By distilling the resultant aqueous solution

Outcomes

Product
Name
Type
product
Smiles
COC(COC=1C=C(C=O)C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.